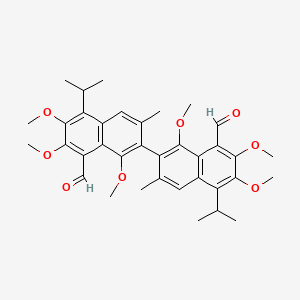
2,3-Bis(trifluoromethyl)-5-bromobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(trifluoromethyl)-5-bromobenzonitrile is an organic compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to a benzonitrile core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with a brominating reagent in the presence of a catalyst . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 2,3-Bis(trifluoromethyl)-5-bromobenzonitrile may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(trifluoromethyl)-5-bromobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative .
Wissenschaftliche Forschungsanwendungen
2,3-Bis(trifluoromethyl)-5-bromobenzonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,3-Bis(trifluoromethyl)-5-bromobenzonitrile exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity and stability, while the bromine atom provides a site for further functionalization . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(trifluoromethyl)benzofuran: Similar in structure but contains a furan ring instead of a nitrile group.
3,5-Bis(trifluoromethyl)benzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2,3-Bis(trifluoromethyl)-5-bromobenzonitrile is unique due to the presence of both trifluoromethyl groups and a bromine atom on the benzonitrile core. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H2BrF6N |
|---|---|
Molekulargewicht |
318.01 g/mol |
IUPAC-Name |
5-bromo-2,3-bis(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2BrF6N/c10-5-1-4(3-17)7(9(14,15)16)6(2-5)8(11,12)13/h1-2H |
InChI-Schlüssel |
GWYWZCSLIAPUPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C#N)C(F)(F)F)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)


![2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B12808019.png)

![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)





